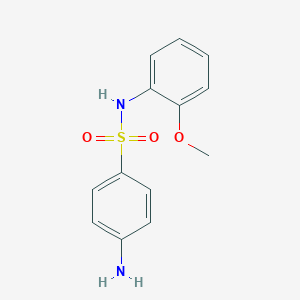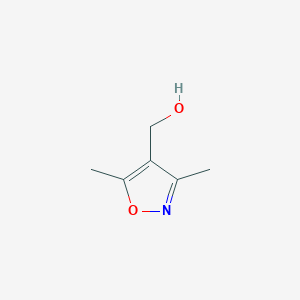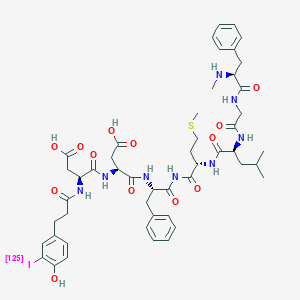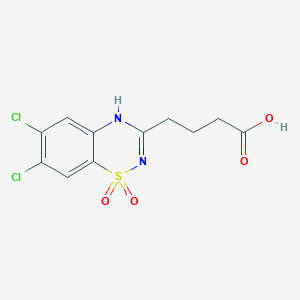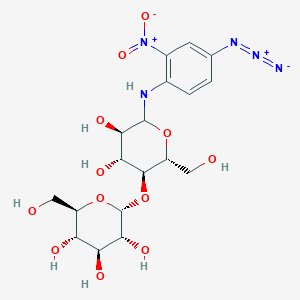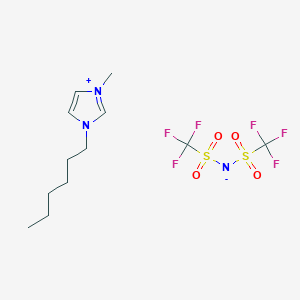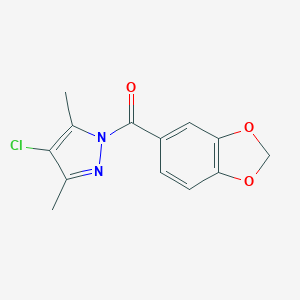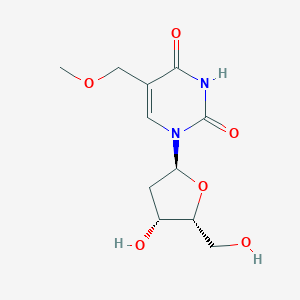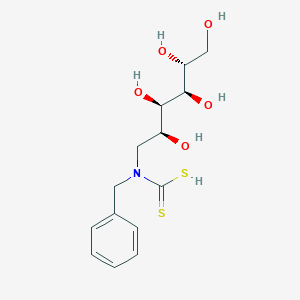
2-Cyano-5,6-dimethoxy-indan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-5,6-dimethoxy-indan-1-one is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indanone derivatives, which have been found to possess various biological activities such as anti-inflammatory, anti-cancer, and neuroprotective properties.
Wirkmechanismus
The mechanism of action of 2-Cyano-5,6-dimethoxy-indan-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways such as the PI3K/Akt and MAPK pathways. The compound has been found to inhibit the phosphorylation of Akt and ERK1/2, which are key regulators of cell survival and proliferation. It has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism and autophagy.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects such as anti-cancer, neuroprotective, and anti-inflammatory activities. The compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been found to reduce oxidative stress and inflammation in Alzheimer's disease models. Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Cyano-5,6-dimethoxy-indan-1-one in lab experiments include its high purity and stability, which make it easy to handle and store. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for the research of 2-Cyano-5,6-dimethoxy-indan-1-one. One potential direction is to investigate its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Another direction is to explore its mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies are needed to determine its optimal dosage and administration route for clinical use. Overall, the research on this compound has shown promising results, and it has the potential to be developed into a novel therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
2-Cyano-5,6-dimethoxy-indan-1-one has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. The compound has been found to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in Alzheimer's disease models. Additionally, the compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
| 106648-24-2 | |
Molekularformel |
C12H11NO3 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
5,6-dimethoxy-3-oxo-1,2-dihydroindene-2-carbonitrile |
InChI |
InChI=1S/C12H11NO3/c1-15-10-4-7-3-8(6-13)12(14)9(7)5-11(10)16-2/h4-5,8H,3H2,1-2H3 |
InChI-Schlüssel |
CAPLSGGIIBXDGD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)C#N)OC |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)C#N)OC |
Synonyme |
2,3-DIHYDRO-5,6-DIMETHOXY-1-OXO-1H-INDENE-2-CARBONITRILE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
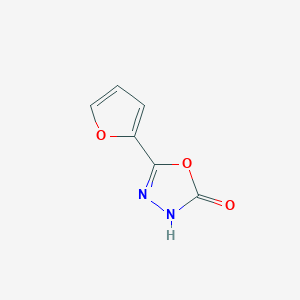
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B9909.png)
